4-(Hydrazinylmethyl)quinoline

Description

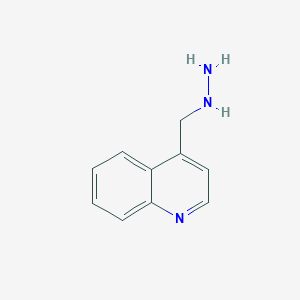

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

quinolin-4-ylmethylhydrazine |

InChI |

InChI=1S/C10H11N3/c11-13-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6,13H,7,11H2 |

InChI Key |

OHTXXFBFRSFGJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CNN |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydrazinylmethyl Quinoline and Its Precursors

Strategies for Constructing the Quinoline (B57606) Ring System with C-4 Substitution

The quinoline scaffold is a cornerstone in heterocyclic chemistry, and numerous methods have been developed for its synthesis. These can be broadly categorized into classical and modern approaches, many of which can be adapted to install substituents at the C-4 position.

Classical name reactions provide the foundational routes to the quinoline core. While some of these reactions have drawbacks, such as harsh conditions or the use of hazardous reagents, they remain relevant and can be modified to produce the necessary C-4 substituted precursors. tandfonline.comnih.gov

Friedländer Synthesis : This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a compound containing an α-methylene group, such as a ketone or aldehyde. wikipedia.orgorganic-chemistry.orguop.edu.pk To generate a precursor like 4-methylquinoline (B147181), a 2-aminobenzaldehyde can be reacted with acetone. The reaction is typically catalyzed by acids or bases. wikipedia.orgorganic-chemistry.org The resulting 4-methylquinoline can then be further functionalized.

Niementowski Synthesis : This method directly produces 4-hydroxyquinoline (B1666331) derivatives by reacting anthranilic acids with ketones or aldehydes at elevated temperatures. wikipedia.orgresearchgate.net The resulting 4-hydroxyquinoline is a valuable intermediate, as the hydroxyl group can be converted into a better leaving group (like a halide) to allow for further substitution at the C-4 position. wikipedia.orgclockss.org Modified procedures, for instance, using thionyl chloride to generate an iminoketene intermediate from anthranilic acid, can improve yields and applicability. clockss.org

Combes Synthesis : The Combes reaction condenses an aniline (B41778) with a β-diketone under acidic conditions to form a substituted quinoline. iipseries.orgwikipedia.org This method typically yields 2,4-disubstituted quinolines, and the substitution pattern is dictated by the choice of the β-diketone. iipseries.orgscribd.com By selecting an appropriate β-diketone, a methyl or other functionalizable group can be placed at the C-4 position.

Skraup and Doebner-von Miller Synthesis : The Skraup synthesis is a classic method that uses aniline, glycerol, sulfuric acid, and an oxidizing agent to produce quinoline. uop.edu.pkpharmaguideline.com A well-known variation, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for the synthesis of a wider range of substituted quinolines. scribd.comufrgs.br For example, reacting an aniline with methyl vinyl ketone can produce 4-methylquinoline, a direct precursor for subsequent functionalization. ufrgs.br

Contemporary synthetic chemistry has introduced more efficient, versatile, and environmentally benign methods for constructing quinoline rings. These approaches often provide better yields, milder reaction conditions, and greater functional group tolerance compared to classical methods. tandfonline.com

Microwave-Assisted Synthesis : The application of microwave irradiation has been shown to dramatically reduce reaction times and improve yields in many quinoline syntheses. rsc.org It is frequently combined with other modern techniques, such as multicomponent reactions and solid-acid catalysis, to create highly efficient and greener protocols. rsc.orgrsc.org For example, microwave-assisted Povarov-type reactions can rapidly generate 4-arylated quinolines. rsc.org Similarly, the synthesis of 4-hydroxy-2-quinolinones from anilines and diethylmalonate is significantly accelerated under microwave conditions. semanticscholar.org

Metal-Catalyzed Cyclization : Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds. Various metals, including palladium, copper, rhodium, and cobalt, are used to catalyze C-H activation and cyclization reactions to form the quinoline ring. chim.itmdpi.comorganic-chemistry.org For instance, copper-catalyzed methods can be used for the synthesis of 2-substituted quinolines from aryl aldehydes, anilines, and acrylic acid. organic-chemistry.org Reductive cyclization of o-nitro-substituted Baylis-Hillman acetates, catalyzed by an iron complex, provides a route to 3-substituted quinolines, showcasing the versatility of metal catalysis in accessing diverse substitution patterns. acs.org

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single pot to form a complex product, adhering to the principles of atom economy and green chemistry. rsc.orgresearchgate.net Several MCRs have been developed for the synthesis of C-4 substituted quinolines. A modified Doebner reaction, for example, uses an aryl aldehyde, an amine, and pyruvate (B1213749) in a one-pot reaction to produce quinoline-4-carboxylic acids. tandfonline.com Another approach involves the three-component reaction of anilines, aldehydes, and aliphatic alkynes, using sequential copper(I) and gold(I) catalysis, to construct 4-hydroxyalkyl-quinoline derivatives. rsc.org

Introduction and Modification of the Hydrazinylmethyl Moiety at the C-4 Position

Once a quinoline ring with a suitable functional group at the C-4 position is synthesized, the final step is the introduction of the hydrazinylmethyl side chain.

Directly introducing a hydrazinylmethyl group onto the C-4 position of an unsubstituted quinoline ring in a single step is not a common or straightforward synthetic transformation. The reactivity of the quinoline ring typically favors electrophilic substitution in the benzene (B151609) ring and nucleophilic substitution at the C-2 and C-4 positions, but direct C-H hydrazinylmethylation is challenging. Therefore, synthetic routes almost exclusively rely on the conversion of a pre-existing functional group.

The most practical and widely applicable strategy for synthesizing 4-(hydrazinylmethyl)quinoline involves a two-step sequence: the synthesis of a quinoline precursor with a functional group at the C-4 position, followed by its chemical conversion into the hydrazinylmethyl group. Several key precursors are particularly useful for this purpose.

From 4-(Halomethyl)quinoline : A 4-(halomethyl)quinoline, such as 4-(chloromethyl)quinoline (B1601157), is an ideal precursor. The halogen atom serves as an excellent leaving group for nucleophilic substitution. A direct reaction with an excess of hydrazine (B178648) hydrate (B1144303) would displace the halide to form the target compound, this compound.

From 4-Formylquinoline : 4-Formylquinoline can be converted to the target compound via reductive amination. This involves first reacting the aldehyde with hydrazine to form the corresponding hydrazone. The resulting C=N double bond of the hydrazone is then selectively reduced, for instance using sodium borohydride (B1222165) or a similar reducing agent, to yield the hydrazinylmethyl group.

From 4-(Hydroxymethyl)quinoline : The synthesis of 4-(hydroxymethyl)quinoline derivatives has been reported, often via the reduction of corresponding esters. nih.gov The hydroxyl group itself is a poor leaving group. Therefore, it must first be activated by converting it into a better leaving group, such as a tosylate (by reacting with p-toluenesulfonyl chloride) or a halide (using reagents like thionyl chloride or phosphorus tribromide). The resulting intermediate can then readily undergo nucleophilic substitution with hydrazine.

Table 1: Synthetic Pathways from C-4 Precursors to this compound

| Precursor Functional Group | Example Precursor | Required Transformation | Typical Reagents |

|---|---|---|---|

| Halomethyl | 4-(Chloromethyl)quinoline | Nucleophilic Substitution | Hydrazine hydrate (NH₂NH₂) |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the synthesis of quinolines and their derivatives. nih.gov These principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. tandfonline.comrsc.org

Modern synthetic strategies for the quinoline core often incorporate these principles:

Use of Greener Catalysts and Solvents : There is a shift away from stoichiometric and often toxic Lewis acids used in classical syntheses towards recyclable, environmentally benign solid-acid catalysts like montmorillonite (B579905) K-10 or zeolites. rsc.orgrsc.org Nanocatalysts are also gaining prominence due to their high efficiency and recyclability. nih.govacs.org The use of greener solvents such as water or ethanol (B145695) is another key aspect, as seen in certain multicomponent and nanocatalyst-mediated reactions. tandfonline.com

Atom Economy : Multicomponent reactions (MCRs) are inherently green as they combine multiple starting materials into the final product in a single step, maximizing atom economy and minimizing the formation of by-products. researchgate.nettandfonline.com

Renewable Resources and Safer Reagents : An innovative approach involves an electrochemical Friedländer reaction, which uses electricity instead of hazardous chemical reductants, operates in aqueous conditions, and employs recyclable electrodes, representing a highly sustainable method. rsc.org

Development of Environmentally Benign Reaction Conditions

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the synthesis of quinoline derivatives, this often involves the use of alternative solvents or solvent-free conditions.

Traditionally, the synthesis of the key precursor, 4-(chloromethyl)quinoline, involves the use of chlorinated solvents and harsh reagents such as phosphorus oxychloride or thionyl chloride. google.comgoogle.com The subsequent reaction with hydrazine hydrate to yield this compound is also typically carried out in organic solvents. rsc.orgnih.gov However, recent research has demonstrated the feasibility of conducting quinoline syntheses in more environmentally friendly media.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the direct synthesis of this compound in water is not extensively documented, studies on related quinoline syntheses have shown promising results. For instance, the synthesis of various quinoline derivatives has been successfully achieved in aqueous media, often with the aid of a catalyst to overcome the low solubility of organic reactants. nih.gov This approach significantly reduces the environmental impact associated with volatile organic compounds (VOCs).

Solvent-Free Reactions: Another green approach is the elimination of solvents altogether. Solvent-free, or solid-state, reactions can lead to higher efficiency, shorter reaction times, and easier product isolation. While specific examples for the synthesis of this compound under solvent-free conditions are not prevalent in the literature, the general applicability of this method to quinoline synthesis suggests its potential. For example, the Friedländer synthesis of quinolines has been effectively carried out under solvent-free conditions, showcasing the potential for broader application of this methodology.

The following table summarizes research findings for the synthesis of quinoline derivatives under environmentally benign conditions, illustrating the potential for applying these methods to the synthesis of this compound.

| Catalyst/Promoter | Solvent | Reaction Conditions | Product Type | Yield (%) | Reference |

| None | Water | Reflux | Quinoline-2-one derivatives | Not specified | researchgate.net |

| m-CPBA | Diethyl ether | Room Temperature | Quinoline-N-oxides | Not specified | scispace.com |

Heterogeneous and Recyclable Catalytic Systems

In the context of synthesizing this compound and its precursors, several types of heterogeneous catalysts have shown potential in related quinoline syntheses. The synthesis of 4-(chloromethyl)quinoline can be achieved through various routes, including the chlorination of 4-methylquinoline. While traditional methods often employ stoichiometric and corrosive reagents, the development of solid-supported catalysts could offer a greener alternative. For instance, a patent describes the use of phosphorus trichloride (B1173362) under light irradiation for the chlorination of quinoline derivatives, yielding 4-(chloromethyl)quinoline hydrochloride in high yields. The development of a recyclable catalyst for this transformation would be a significant advancement.

The conversion of 4-(chloromethyl)quinoline to this compound is a nucleophilic substitution reaction. While this step is often performed with an excess of hydrazine hydrate, the use of a catalyst could potentially improve reaction efficiency and selectivity, especially under milder, more environmentally friendly conditions.

Research into the broader field of quinoline synthesis provides valuable insights into the types of heterogeneous catalysts that could be adapted for the synthesis of this compound. These include:

Zeolites and Clays: Materials like Montmorillonite K-10 and zeolites have been used as solid acid catalysts in the Friedländer synthesis of quinolines, offering advantages such as mild reaction conditions and catalyst recyclability.

Metal-Organic Frameworks (MOFs): MOFs, such as CuBDC, have been employed as efficient heterogeneous catalysts for the synthesis of quinoline derivatives. tubitak.gov.tr These materials exhibit high catalytic activity and can be recovered and reused multiple times without a significant loss in performance. tubitak.gov.tr

Polymer-Supported Catalysts: Polyethylene glycol (PEG) has been used as a support for catalysts in quinoline synthesis, facilitating easy recovery and reuse. tubitak.gov.tr

The table below presents data from studies on heterogeneous catalysis in quinoline synthesis, highlighting the efficiency and reusability of these systems.

| Catalyst | Starting Materials | Product Type | Yield (%) | Reusability | Reference |

| CuBDC | 2-aminobenzylalcohol, ketone | Substituted quinolines | High | Several cycles with no significant loss of activity | tubitak.gov.tr |

| Polyphosphoric acid (PPA) on PEG 4000 | 2-aminoarylketones, PEG-bound acetoacetate | Polysubstituted quinolines | Good to average | Not specified | tubitak.gov.tr |

While direct, green synthetic routes to this compound are still an emerging area of research, the principles and methodologies developed for the synthesis of other quinoline derivatives provide a strong foundation for future work. The application of aqueous media, solvent-free conditions, and, most importantly, recyclable heterogeneous catalysts holds the key to developing sustainable and efficient processes for the production of this important chemical compound.

Reactivity and Chemical Transformations of 4 Hydrazinylmethyl Quinoline

Condensation Reactions of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is a potent nucleophile and readily undergoes condensation reactions with various electrophilic partners, most notably carbonyl compounds. These reactions are fundamental to the construction of more complex molecular architectures.

Formation of Hydrazone Derivatives with Carbonyl Compounds

The reaction of 4-(hydrazinylmethyl)quinoline with aldehydes and ketones under appropriate conditions, often with acid or base catalysis, leads to the formation of the corresponding hydrazone derivatives. This transformation involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the carbonyl carbon, followed by dehydration.

For instance, the condensation with benzaldehyde (B42025) would yield N'-(phenylmethylene)hydrazinyl]methyl}quinoline. google.com These reactions are typically high-yielding and provide a straightforward method for introducing a wide variety of substituents onto the hydrazine side chain. The general reaction is depicted below:

General Reaction Scheme for Hydrazone Formation

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product (Hydrazone) |

| This compound | R-CHO (Aldehyde) | 4-{[N'-(R-methylene)hydrazinyl]methyl}quinoline |

| This compound | R-CO-R' (Ketone) | 4-{[N'-(RR'-methylene)hydrazinyl]methyl}quinoline |

Cyclocondensation Reactions Leading to Fused Heterocyclic Systems (e.g., Pyrazoloquinolines, Triazoloquinolines, Oxadiazoles)

The hydrazine moiety of this compound is a key precursor for the synthesis of various fused heterocyclic systems. These reactions often proceed through an initial condensation to form an intermediate which then undergoes an intramolecular cyclization.

Pyrazoloquinolines: Reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazole (B372694) rings fused to the quinoline (B57606) system. For example, condensation with a β-ketoester could, after cyclization and aromatization, yield a pyrazolo[3,4-b]quinoline derivative. The synthesis of such systems often involves the reaction of a hydrazine with a suitably substituted quinoline precursor. mdpi.comuj.edu.pl The Friedländer synthesis, a classical method for quinoline synthesis, can be adapted to produce pyrazoloquinolines by reacting an o-aminocarbonyl compound with a pyrazole derivative containing an active methylene (B1212753) group. mdpi.com

Triazoloquinolines: The formation of a triazole ring can be achieved by reacting this compound with reagents containing a N-C-N or N-N-C fragment. For example, reaction with cyanogen (B1215507) bromide or a similar reagent could lead to the formation of a triazoloquinoline system.

Oxadiazoles: Condensation with carboxylic acid derivatives, such as acid chlorides or anhydrides, followed by cyclodehydration, can yield oxadiazole rings. This typically involves the formation of an N-acylhydrazide intermediate which is then cyclized using a dehydrating agent like phosphorus oxychloride or sulfuric acid.

Nucleophilic Reactivity of the Hydrazine Functionality

The nitrogen atoms of the hydrazine group are nucleophilic due to the presence of lone pairs of electrons. This allows this compound to participate in various nucleophilic substitution and addition reactions. The terminal nitrogen atom is generally the more reactive nucleophile. It can react with a variety of electrophiles, including alkyl halides and acylating agents, to form substituted hydrazine derivatives. The nucleophilicity of the hydrazine moiety is crucial for the formation of various heterocyclic rings. nih.gov

Electrophilic Reactions on the Quinoline Ring System

The quinoline ring is an aromatic system that can undergo electrophilic substitution reactions. However, the pyridine (B92270) ring is electron-deficient compared to the benzene (B151609) ring, making the benzene portion of the quinoline nucleus more susceptible to electrophilic attack. quimicaorganica.org Electrophilic substitution, such as nitration, halogenation, and sulfonation, typically occurs at positions 5 and 8 of the quinoline ring. quimicaorganica.org The presence of the hydrazinylmethyl group at the 4-position can influence the regioselectivity of these reactions. The electron-donating or -withdrawing nature of the side chain under the reaction conditions will direct the incoming electrophile to specific positions on the benzene ring. For instance, if the side chain acts as an electron-donating group, it will activate the ring towards electrophilic attack, primarily at the ortho and para positions relative to the point of attachment.

Oxidation-Reduction Chemistry of the Compound

The hydrazine moiety is susceptible to oxidation. Oxidation of hydrazines can lead to the formation of various products, including diazenes, and under harsher conditions, can result in cleavage of the N-N bond. For example, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones in pyridine has been reported to yield pyridazino[4,3-c:5,6-c′]diquinoline derivatives. mdpi.com The methyl group in 4-methylquinoline (B147181) can be oxidized to a carboxylic acid, suggesting that the methylene group in this compound could also be susceptible to oxidation under certain conditions. pvamu.edu

Conversely, the quinoline ring can undergo reduction. Catalytic hydrogenation can reduce the pyridine ring to a tetrahydroquinoline system. nih.gov The choice of catalyst and reaction conditions can influence the extent of reduction.

Investigations into Reaction Kinetics and Mechanistic Pathways

Detailed studies on the reaction kinetics and mechanisms involving this compound are important for understanding and optimizing its chemical transformations. For instance, the mechanism of the Friedländer synthesis of quinolines, which can be a route to precursors for pyrazoloquinolines, has been studied in detail. researchgate.net These studies often involve identifying reaction intermediates and transition states to elucidate the reaction pathway. researchgate.net Mechanistic investigations into the nucleophilic dearomatization of quinolines have also provided insights into the reactivity of the quinoline ring system. acs.org Computational methods, such as Density Functional Theory (DFT), can be employed to model reaction pathways and predict the reactivity of the molecule. researchgate.net

Coordination Chemistry and Ligand Applications of 4 Hydrazinylmethyl Quinoline

Ligand Design Principles and Chelation Properties

No information available in the scientific literature.

Analysis of Potential Donor Atoms (Nitrogen from Quinoline (B57606) and Hydrazine (B178648) Moieties)

No information available in the scientific literature.

Steric and Electronic Factors Governing Coordination Modes

No information available in the scientific literature.

Synthesis and Characterization of Metal Complexes

No information available in the scientific literature.

Complexes with Transition Metals (e.g., Copper, Cobalt, Nickel, Ruthenium)

No information available in the scientific literature.

Complexes with Main Group Metals

No information available in the scientific literature.

Structural Analysis of Coordination Compounds

No information available in the scientific literature.

Crystal Engineering and Supramolecular Architectures in Metal Complexes

The design of supramolecular architectures through crystal engineering heavily relies on the predictable nature of non-covalent interactions. In metal complexes involving quinoline-based ligands, interactions such as hydrogen bonding and π–π stacking play a crucial role in directing the self-assembly process into higher-dimensional networks. rsc.org Ligands derived from 4-(hydrazinylmethyl)quinoline are particularly effective in this regard.

For instance, the Schiff base condensation product of this compound, ((1E,2E)-1,2-bis(quinolin-4-ylmethylene)hydrazine), has been successfully used to construct novel cadmium(II) coordination polymers (CPs). acs.org In these structures, the quinoline moieties and the hydrazine backbone provide the necessary donor sites and structural direction to form extended networks. acs.org The crystal structure of related quinoline-hydrazone complexes reveals that water molecules can play a pivotal role in bridging adjacent molecules through extensive hydrogen-bonding interactions, linking the hydrazone NH group, the quinoline N-atom, and carbonyl O-atoms if present. mdpi.com

The supramolecular assembly is often dominated by π–π stacking of the quinoline units. rsc.org A search of the Cambridge Structural Database indicates that this type of interaction is common in metal complexes with functionalized quinoline ligands, occurring in a significant majority of cases. rsc.org These interactions can lead to the formation of discrete dimers, which can further self-assemble into more complex architectures. rsc.org The combination of coordination bonds with metal centers and these directional non-covalent forces allows for the rational design of materials with specific topologies and properties.

Table 1: Key Intermolecular Interactions in Quinoline-Based Supramolecular Assemblies

| Interaction Type | Participating Groups | Resulting Architecture | Reference |

| Hydrogen Bonding | Hydrazone N-H, Quinoline N, Water molecules | 3D Hydrogen Bonding Network | mdpi.com |

| π–π Stacking | Quinoline Aromatic Rings | Dimer Formation, 1D Chains | rsc.org |

| C–H···π Interactions | Aromatic C-H and Aromatic Rings | Dimer and Higher-Dimension Architectures | rsc.org |

| Coordination Bonds | Ligand N/O donors and Metal Ions | 1D, 2D, or 3D Coordination Polymers | acs.orgmdpi.com |

Elucidation of Coordination Geometry and Bonding Characteristics

The this compound ligand and its derivatives are versatile in their coordination behavior, capable of binding to metal ions in various modes. They can act as bidentate or tridentate ligands, utilizing the nitrogen atoms from both the quinoline ring and the hydrazine group. mdpi.commdpi.com

In a series of Cd(II) coordination polymers, a ligand derived from this compound, ((1E,2E)-1,2-bis(quinolin-4-ylmethylene)hydrazine), coordinates to the metal centers through its N-donor sites. acs.org In one such 2D framework, the structure features hexa-coordinated Cd(II) centers. acs.org Studies on similar Schiff base hydrazones containing a quinoline moiety show that they typically behave as monobasic bidentate ligands, coordinating through an NN donor set. mdpi.com

The coordination environment around the metal center can vary significantly depending on the specific metal ion and the stoichiometry of the complex. For 3d transition metals, mononuclear complexes with a 1:2 metal-to-ligand ratio are common, often resulting in distorted octahedral or square planar geometries. rsc.org For example, complexes of Cu(II), Ni(II), Co(II), and Mn(II) with quinoline-based hydrazone ligands have been shown to adopt octahedral geometries, with the exception of the Cu(II) complex, which can exhibit a square-planar geometry distorted towards tetrahedral. mdpi.com The specific bond lengths and angles are determined by the electronic and steric effects contributed by the ligand. researchgate.net

Table 2: Representative Coordination Geometries in Quinoline-Hydrazone Metal Complexes

| Metal Ion | Ligand Type | M:L Ratio | Coordination Geometry | Reference |

| Cd(II) | bis(quinolin-4-ylmethylene)hydrazine | - | Hexa-coordinated | acs.org |

| Cu(II) | Quinoline-3-carbohydrazide Schiff Base | 1:2 | Octahedral | mdpi.com |

| Ni(II) | Julolidine–quinoline Schiff Base | 1:2 | Mononuclear | rsc.org |

| Co(II) | 7-chloro-4-(benzylidenehydrazo)quinoline | 1:2 | Octahedral | mdpi.com |

| Mn(II) | Julolidine–quinoline Schiff Base | 1:1:1 (acetate) | Dinuclear | rsc.org |

Advanced Applications of Metal Complexes (excluding biological, catalytic, or material properties related to therapeutic effects)

Precursors for Functional Materials and Frameworks

Metal complexes derived from this compound are excellent precursors for the synthesis of advanced functional materials such as coordination polymers (CPs) and metal-organic frameworks (MOFs). The ligand's ability to bridge multiple metal centers facilitates the construction of extended, porous, and crystalline networks. acs.orgmdpi.com

The quinoline-naphthalene-embedded CPs, SeCP-1, SeCP-2, and SeCP-3, are prime examples of materials constructed from ligands derived from this compound. acs.org These materials exhibit distinct structural frameworks, including 2D architectures with well-organized repeating cages, demonstrating how ligand design directly influences the final material properties. acs.org The condensed ring system of the quinoline moiety promotes the formation of such extended polymers over simple mononuclear species. mdpi.com

Furthermore, the hydrazine functional group offers a site for post-synthetic modification or can be incorporated directly as a Brønsted acidic site within a MOF. rsc.org For example, a hydrazine-functionalized UiO-66(Hf) MOF has been synthesized and used effectively in chemical transformations. rsc.orgresearchgate.net This highlights the potential of incorporating the this compound scaffold into robust frameworks like Zr-based MOFs, which are known for their stability and utility in various applications. nih.gov The combination of Lewis acidic metal nodes and the functional organic linker derived from quinoline-hydrazine can create multifunctional materials. rsc.org

Exploration in Host-Guest Chemistry

The porous structures and defined cavities within CPs and MOFs make them ideal candidates for applications in host-guest chemistry. acs.org Frameworks constructed from this compound-based ligands can possess channels or cages capable of encapsulating smaller guest molecules.

The 2D framework of the coordination polymer SeCP-2, for example, is described as having two types of repeating cages within its structure. acs.org Such well-defined voids are a prerequisite for selective guest uptake. The inclusion of guest molecules within these host frameworks is often driven by non-covalent interactions, such as hydrogen bonding or π-π interactions between the guest and the host's interior surfaces. The quinoline panels lining the pores can provide ideal sites for interacting with aromatic guest molecules.

The dynamic nature of some coordination frameworks allows for a "closed-open" channel switching mechanism, enabling guest exchange even when static channels appear absent in the crystal structure. acs.org This dynamic behavior can facilitate the inclusion and release of guest molecules, a key feature for applications in molecular separation or sensing. acs.org The design of MOFs with specific pore sizes and chemical environments, using ligands like this compound, could lead to highly selective host systems for targeted guest recognition.

Advanced Spectroscopic and Structural Characterization Methodologies

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for investigating the electronic structure of molecules like 4-(Hydrazinylmethyl)quinoline. This method provides insights into the electronic transitions between molecular orbitals and the extent of conjugation within the molecule. The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital (often the Highest Occupied Molecular Orbital, HOMO) to a higher energy unoccupied molecular orbital (such as the Lowest Unoccupied Molecular Orbital, LUMO). libretexts.org

The chromophore responsible for the characteristic UV-Vis absorption in this compound is the quinoline (B57606) ring system itself. Quinoline, a bicyclic heteroaromatic compound, possesses a conjugated system of π-electrons. The electronic spectrum of the parent quinoline molecule in the gas phase shows several valence electronic transitions. nih.gov In solution, these transitions are still present, though they may be shifted and broadened.

The primary electronic transitions observed in quinoline and its derivatives are of two main types:

π → π* transitions: These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extensive conjugation in the quinoline ring, these transitions are expected to be prominent in the spectrum of this compound. In conjugated systems, the energy gap for π → π* transitions is smaller, leading to absorption at longer wavelengths. libretexts.org

n → π* transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n) to a π* antibonding orbital. In this compound, non-bonding electrons are located on the nitrogen atom of the quinoline ring and the two nitrogen atoms of the hydrazinyl group. These transitions are generally of much lower intensity than π → π* transitions. youtube.com

The hydrazinylmethyl group (-CH₂NHNH₂) at the 4-position of the quinoline ring acts as a substituent that can influence the electronic spectrum. The lone pairs on the nitrogen atoms of the hydrazinyl moiety can interact with the π-system of the quinoline ring, potentially causing a shift in the absorption maxima.

Table 1: Typical UV Absorption Maxima for Quinoline This interactive table provides representative data for the parent quinoline compound to illustrate the electronic transitions discussed.

| Wavelength (λmax) | Transition Type | Molar Absorptivity (ε) | Solvent |

|---|---|---|---|

| ~225 nm | π → π* | High | Ethanol (B145695) |

| ~275 nm | π → π* | Moderate | Ethanol |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species (e.g., Metal Complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with one or more unpaired electrons. nationalmaglab.org While this compound itself is a diamagnetic molecule (no unpaired electrons) and therefore EPR-silent, it can form stable coordination complexes with paramagnetic transition metal ions. The resulting metal complexes, possessing unpaired electrons, can be effectively studied using EPR spectroscopy.

The this compound ligand possesses multiple potential donor sites for metal coordination: the nitrogen atom of the quinoline ring and the two nitrogen atoms of the hydrazinyl group. This allows it to act as a chelating ligand, forming complexes with various metal ions such as copper(II), manganese(II), cobalt(II), and others. EPR spectroscopy serves as a powerful tool to probe the electronic and structural environment of the central metal ion in these complexes. nationalmaglab.orgnih.gov

Analysis of the EPR spectrum of a metal complex of this compound can provide detailed information, including:

Geometric Structure: The g-values (g|| and g⊥) obtained from the spectrum can help determine the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar). researchgate.net

Metal-Ligand Bonding: The degree of covalency in the metal-ligand bond can be inferred from the g-values. For instance, in copper(II) complexes, a g-value of less than 2.3 is indicative of a covalent character in the metal-ligand bond. researchgate.net

Hyperfine Interactions: The spectrum can exhibit hyperfine splitting, which arises from the interaction of the unpaired electron's spin with the magnetic moment of the metal nucleus. This splitting pattern provides information about the identity of the metal ion and the nature of the orbitals containing the unpaired electron.

For example, in a hypothetical complex of this compound with copper(II) (a d⁹ ion with one unpaired electron), the EPR spectrum would be expected to show anisotropic features with distinct g|| and g⊥ values, characteristic of a tetragonal geometry. Furthermore, hyperfine coupling to the copper nucleus (I = 3/2) would likely result in a four-line splitting pattern in the g|| region. While specific EPR studies on complexes of this compound are not available, data from complexes with similar quinoline-based or hydrazine-containing ligands illustrate the utility of this technique. nih.govresearchgate.net

Table 2: Illustrative EPR Data for Paramagnetic Metal Complexes with Nitrogen-Containing Ligands This interactive table presents typical EPR parameters for metal complexes with ligands analogous to this compound to demonstrate the type of information obtained from such studies. | Metal Ion | Ligand Type | g|| | g⊥ | A|| (Hyperfine Constant) | Inferred Geometry | | :--- | :--- | :--- | :--- | :--- | :--- | | Cu(II) | N-pyridyl naphthalimide | 2.25 | 2.06 | 175 x 10⁻⁴ cm⁻¹ | Distorted Square Planar | | Mn(II) | Trimesic acid & Hydrazine (B178648) | ~2.00 | ~2.00 | Isotropic signal | Octahedral | | Co(II) | Trimesic acid & Hydrazine | 2.31 | 2.10 | Not Resolved | Anisotropic |

Computational and Theoretical Investigations of 4 Hydrazinylmethyl Quinoline and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and various electronic properties.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its balance of accuracy and computational cost. It is extensively used to study quinoline (B57606) derivatives. ijpras.comnih.govrsc.orgnih.govresearchgate.net For 4-(Hydrazinylmethyl)quinoline, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-31G* or larger, are used to find the most stable three-dimensional arrangement of atoms—the optimized geometry. ijpras.comresearchgate.net

Once the geometry is optimized, a wealth of electronic properties can be calculated. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. rsc.orgnih.gov The energy gap between the HOMO and LUMO (ΔE) indicates the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net For substituted quinolines, the nature and position of substituents significantly influence these orbital energies. ijpras.com

Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. nih.govnih.gov These maps identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), offering predictive insights into intermolecular interactions. DFT is also employed to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR spectra), which can be compared with experimental data to confirm the molecular structure. nih.govnih.gov

| Property | Calculated Value |

|---|---|

| EHOMO (eV) | -6.25 |

| ELUMO (eV) | -1.10 |

| Energy Gap (ΔE) (eV) | 5.15 |

| Dipole Moment (Debye) | 3.48 |

While DFT is highly effective, ab initio (from first principles) methods provide a pathway to higher accuracy, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered benchmarks for calculating electronic energies. nih.govmdpi.com

These high-accuracy methods are particularly valuable for situations where DFT may be less reliable, such as calculating precise reaction energy barriers or studying systems with significant electron correlation. nih.gov For instance, in a study of radical additions to hydrazone systems, the G2//MP2(full)/6-31G* level of theory was used to calculate energy barriers with high confidence. publish.csiro.au Similarly, investigations into the reaction kinetics of hydrazine-based fuels have employed UCCSD(T) methods to accurately map out potential energy surfaces. mdpi.com For this compound, these methods could be used to obtain highly accurate proton affinities, ionization potentials, or the relative energies of different tautomers to validate results from less computationally demanding methods.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and conformational changes over time. MD simulations model the molecule and its environment (typically a solvent like water) as a system of particles obeying classical mechanics. mdpi.comnih.gov

For a flexible molecule like this compound, the side chain can adopt various conformations. MD simulations can explore this conformational landscape by simulating the molecule's trajectory over nanoseconds or longer. mdpi.comnih.gov The simulation begins by placing the molecule in a simulation box, often filled with water molecules to mimic an aqueous environment. researchgate.netrsc.org

Key analyses performed on the resulting trajectory include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the molecule's structure from its initial state over time, indicating the stability of the simulation and whether the molecule reaches an equilibrium conformation. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or groups, highlighting the most flexible parts of the molecule. For this compound, the hydrazinylmethyl side chain would be expected to show higher RMSF values than the rigid quinoline ring system.

Solvent Accessible Surface Area (SASA): This calculation measures the surface area of the molecule exposed to the solvent, providing insights into its solubility and interactions with the surrounding medium.

| Parameter/Analysis | Typical Value/Description |

|---|---|

| Force Field | CHARMM36, AMBER |

| Solvent Model | TIP3P Water |

| Simulation Time | 100 ns |

| Average RMSD (backbone) | 1.5 - 3.0 Å (indicates stability) |

| Key Finding | Characterization of stable conformations and hydrogen bonding with solvent. |

Mechanistic Studies of Chemical Reactions (e.g., Transition State Characterization)

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. A key goal is to locate the transition state (TS), which is the highest energy point along the reaction pathway and corresponds to a first-order saddle point on the potential energy surface. ucsb.edu

For this compound, a relevant reaction to study would be the condensation of the hydrazinyl group with a carbonyl compound to form a hydrazone. Computational methods can be used to model this reaction step-by-step. researchgate.net The process involves:

Optimizing the geometries of the reactants and products.

Generating an initial guess for the transition state structure. Methods like Linear Synchronous Transit (LST) or Quasi-Newton (QST2) can be used for this. ucsb.edu

Optimizing the guess structure to locate the saddle point.

Performing a frequency calculation on the transition state structure. A valid TS must have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the N-C bond formation and water elimination). ucsb.edu

The energy difference between the reactants and the transition state gives the activation energy (Ea), a critical parameter for determining the reaction rate. researchgate.net Such studies have been performed for reactions involving hydrazine (B178648), providing detailed insight into the energy barriers and the geometry of the key intermediates and transition states. mdpi.comacs.org

Ligand-Substrate Interaction Profiling (when unrelated to biological activity prediction)

Understanding how a molecule interacts with a substrate is crucial in fields like materials science and catalysis. Computational methods can quantify the strength and nature of these non-covalent interactions. While much of this work focuses on biological targets, the principles can be applied to non-biological substrates, such as metal surfaces, graphene, or inorganic crystals.

For this compound, the aromatic quinoline ring can engage in π-π stacking interactions, while the hydrazinyl group can act as a hydrogen bond donor and acceptor. nih.gov DFT calculations can be used to model the interaction of the molecule with a substrate. For example, one could study its adsorption on a graphene surface. The calculation would involve placing the molecule at various positions and orientations relative to the substrate and calculating the interaction energy, which is typically defined as:

Einteraction = Ecomplex - (Emolecule + Esubstrate)

A negative interaction energy indicates a stable binding. The analysis can be further deepened by examining the nature of the interaction through methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) to characterize hydrogen bonds and other weak interactions. Studies on quinoline dimers in the liquid phase have revealed the importance of stacking arrangements on the physical properties of the system. nih.gov

Tautomerism and Isomerism Studies of the Hydrazinylmethyl Moiety

The hydrazinylmethyl group of this compound can potentially exist in different tautomeric and isomeric forms. Hydrazones, which are derivatives of hydrazines, are well-known to exhibit tautomerism. researchgate.netscirp.orgnih.gov The hydrazinyl group itself can participate in prototropic tautomerism, for example, an amino-imino equilibrium. Furthermore, the C=N bond in any resulting hydrazone derivative can exist as E/Z geometrical isomers. nih.govmdpi.com

Computational methods are ideally suited to study the relative stabilities of these different forms. scirp.orgchemrxiv.org By calculating the total Gibbs free energy (G) of each possible tautomer, one can predict their equilibrium populations. These calculations are often performed both in the gas phase and in various solvents using implicit solvent models like the Polarizable Continuum Model (PCM) to account for solvent effects, as the relative stability of tautomers can be highly dependent on the polarity of the environment. nih.gov

For example, a study on the tautomerism of hydrazones might compare the relative stability of the hydrazone form versus the azine form. researchgate.net DFT calculations using functionals like M06-2X have been shown to provide reliable predictions of tautomeric equilibria. nih.govresearchgate.net The results can then be compared with experimental spectroscopic data (NMR, UV-Vis) to determine the dominant species in solution.

| Tautomeric Form | ΔG (kcal/mol) in Gas Phase | ΔG (kcal/mol) in Water (PCM) |

|---|---|---|

| Hydrazone (E-isomer) | 0.00 (Reference) | 0.00 (Reference) |

| Hydrazone (Z-isomer) | +1.6 | +1.2 |

| Azine Tautomer | +5.8 | +3.5 |

Future Research Directions and Emerging Applications

Development of Highly Efficient and Selective Synthetic Routes

The advancement of applications for 4-(Hydrazinylmethyl)quinoline is intrinsically linked to the availability of efficient and selective synthetic methodologies. While classic methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, provide foundational routes, future research will likely focus on modern catalytic systems that offer higher yields, greater functional group tolerance, and more environmentally benign conditions. nih.govnih.gov

Research efforts are anticipated to move towards metal-catalyzed cross-coupling and annulation strategies. mdpi.com Techniques employing catalysts based on palladium, copper, rhodium, and nickel have demonstrated high efficiency in constructing the quinoline core from readily available precursors. mdpi.comorganic-chemistry.org Furthermore, the development of metal-free synthetic pathways, utilizing organocatalysts or green reaction media like ionic liquids, represents a significant area for future exploration to enhance the sustainability of its production. nih.govnih.gov The goal is to develop protocols that are not only high-yielding but also highly regioselective, allowing for precise control over substitution patterns on the quinoline ring.

| Synthetic Method | Catalyst/Reagents | Key Advantages | Reference |

|---|---|---|---|

| Doebner-von Miller Reaction | Strong Acid, Oxidant | Classic, well-established method using anilines. | nih.gov |

| Friedländer Synthesis | Acid or Base Catalysis | Versatile condensation of 2-aminobenzaldehydes/ketones with carbonyl compounds. | nih.gov |

| Palladium-Catalyzed Carbonylation | PdCl₂(PPh₃)₂, CO | Milder conditions for coupling reactions. | mdpi.com |

| Copper-Catalyzed Cascade Cyclization | Copper Acetate | High functional-group tolerance and use of aerobic conditions. | organic-chemistry.org |

| Microwave-Assisted Synthesis | Microwave Irradiation | Reduced reaction times and increased yields. | nih.govnih.gov |

| Ionic Liquid-Catalyzed Synthesis | Brønsted-acidic ionic liquids | Green alternative, solvent-free conditions, catalyst recyclability. | nih.gov |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The bifunctional nature of this compound, with its quinoline ring and hydrazinyl group, offers a rich landscape for exploring novel chemical transformations. The hydrazinyl moiety is a potent nucleophile and a precursor for forming various heterocyclic systems. Future research will likely focus on leveraging this reactivity to construct more complex molecular architectures.

One promising area is the use of this compound in multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step with high atom economy. rsc.org Condensation reactions with dicarbonyl compounds could lead to the formation of pyrazole-containing quinoline derivatives, a scaffold known for its biological activities. ekb.egresearchgate.net Additionally, the Vilsmeier-Haack reaction could be explored to introduce formyl groups, creating versatile intermediates for further functionalization. ekb.egnih.gov Understanding how the quinoline core influences the reactivity of the hydrazinylmethyl side chain, and vice versa, will be crucial for unlocking unprecedented chemical transformations.

| Reaction Type | Reagents | Potential Product Scaffold | Reference |

|---|---|---|---|

| Heterocycle Formation (Condensation) | β-dicarbonyl compounds | Pyrazole-quinoline hybrids | ekb.egresearchgate.net |

| Vilsmeier-Haack Formylation | POCl₃/DMF | Formyl-substituted derivatives for further synthesis | ekb.egmdpi.com |

| Multicomponent Reactions (e.g., Ugi, Povarov) | Various starting materials | Structurally diverse and complex quinoline derivatives | rsc.org |

| Formation of Hydrazones | Aldehydes/Ketones | Schiff base intermediates for dynamic covalent chemistry | researchgate.net |

Integration with Advanced Material Science and Engineering

The unique structural and electronic properties of the quinoline moiety make it an attractive building block for advanced materials. Future research is poised to explore the integration of this compound into polymers, supramolecular assemblies, and organic semiconductors. The nitrogen atom in the quinoline ring and the hydrazinyl group can participate in hydrogen bonding and metal coordination, making the molecule an excellent candidate for designing self-assembling materials and metal-organic frameworks (MOFs). preprints.org

The planar, aromatic structure of quinoline is associated with photophysical properties, and derivatives have been investigated for use as emission materials in organic light-emitting diodes (OLEDs). mdpi.com Quinoxaline derivatives, which are structurally related, have shown applications as electroluminescent materials. nih.gov By functionalizing and polymerizing this compound, it may be possible to develop novel materials with tailored electronic, optical, and mechanical properties for applications in electronics and photonics.

Adoption of Automated and High-Throughput Synthesis Methodologies

To accelerate the discovery of new applications for this compound, the adoption of automated and high-throughput synthesis methodologies is essential. Techniques such as flow chemistry and microdroplet-assisted reactions can significantly reduce reaction times, improve yields, and allow for the rapid screening of optimal reaction conditions. nih.govnih.gov

Flow reactors, for instance, have been used for the green and rapid synthesis of quinoline derivatives. nih.gov Combining these automated platforms with high-throughput screening would enable the creation and evaluation of large libraries of this compound derivatives. This approach is particularly powerful for discovering compounds with specific biological or material properties, allowing researchers to quickly identify structure-activity relationships and optimize molecular designs for targeted applications. nih.gov

| Methodology | Key Advantages | Potential Application | Reference |

|---|---|---|---|

| Microdroplet-Assisted Reaction | Millisecond reaction times, high conversion rates, catalyst-free options. | Rapid screening of synthesis conditions and library generation. | nih.gov |

| Continuous Flow Synthesis | Improved heat and mass transfer, enhanced safety, scalability. | Efficient and green production of quinoline derivatives. | nih.gov |

| Microwave-Assisted Organic Synthesis (MAOS) | Drastically reduced reaction times, improved yields, cleaner reactions. | Accelerated synthesis of individual compounds and small arrays. | nih.gov |

Q & A

Q. What are the optimal synthetic routes for 4-(Hydrazinylmethyl)quinoline to achieve high purity and yield?

- Methodological Answer : The synthesis typically involves hydrazine derivatives reacting with quinoline precursors. Key steps include:

- Hydrazine coupling : Reacting hydrazine hydrate with a quinoline scaffold (e.g., 4-chloromethylquinoline) under reflux in ethanol/methanol .

- Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) groups to stabilize intermediates, as seen in analogous hydrazinoquinoline syntheses .

- Optimization : Control temperature (60–80°C), pH (neutral to mildly acidic), and inert atmosphere (N₂) to minimize oxidation byproducts .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for ≥95% purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm hydrazinylmethyl substitution patterns (e.g., δ 3.8–4.2 ppm for –CH₂–NH–NH₂) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 188.1) .

- X-ray Crystallography : Resolve steric effects of the hydrazinyl group on the quinoline ring planarity .

- HPLC-PDA : Monitor purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of this compound derivatives?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., –CF₃, –NO₂) at the quinoline 8-position to enhance electrophilic reactivity .

- Side-Chain Functionalization : Replace the hydrazinyl group with acylhydrazides or thiosemicarbazides to modulate metal-chelation properties (e.g., for antimicrobial activity) .

- Computational Modeling : Use DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and docking simulations (AutoDock Vina) to assess binding affinity to targets like Plasmodium enoyl-ACP reductase .

- In Vitro Screening : Test against Mycobacterium tuberculosis (MIC ≤ 2 µg/mL) or cancer cell lines (e.g., IC₅₀ values via MTT assay) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Standardized Assays : Replicate studies under identical conditions (e.g., pH 7.4, 37°C) to isolate variable effects .

- Metabolic Stability Testing : Use liver microsomes to assess if conflicting results arise from differential compound degradation .

- Synergistic Studies : Evaluate combinatorial effects with adjuvants (e.g., β-lactamase inhibitors for antibacterial assays) .

- Data Meta-Analysis : Compare bioactivity trends across structurally similar derivatives (e.g., 2-hydrazino-4-methylquinoline vs. 4-hydrazino-7-methylquinoline) to identify substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.